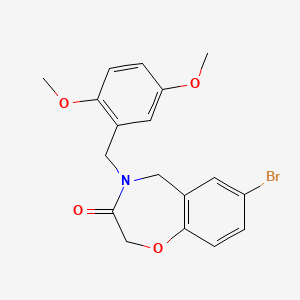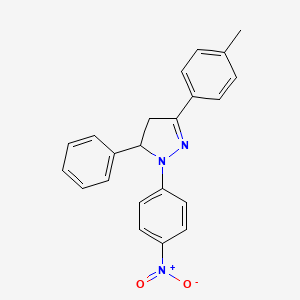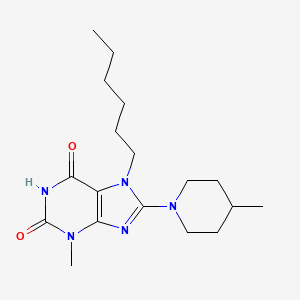
7-bromo-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a synthetic organic compound that belongs to the class of benzoxazepines. This compound is characterized by the presence of a bromine atom at the 7th position, a 2,5-dimethoxybenzyl group, and a dihydro-1,4-benzoxazepin-3(2H)-one core structure. Benzoxazepines are known for their diverse pharmacological activities, making them of significant interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and 7-bromo-1,4-benzoxazepin-3-one.
Formation of Intermediate: The 2,5-dimethoxybenzaldehyde undergoes a condensation reaction with an appropriate amine to form an imine intermediate.
Cyclization: The imine intermediate is then subjected to cyclization under acidic or basic conditions to form the benzoxazepine ring.
Bromination: The final step involves the bromination of the benzoxazepine ring at the 7th position using a brominating agent such as N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactions, automated synthesis, and stringent purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the benzoxazepine ring, potentially converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoxazepines depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-bromo-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could be a candidate for binding studies and molecular docking experiments.
Medicine
In medicinal research, benzoxazepines are often investigated for their pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective activities. This specific compound could be evaluated for similar therapeutic potentials.
Industry
Industrially, the compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 7-bromo-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one would depend on its specific biological target. Generally, benzoxazepines can interact with various enzymes, receptors, or ion channels, modulating their activity. The presence of the bromine atom and the methoxy groups may enhance binding affinity and selectivity towards certain molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-chloro-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- 7-fluoro-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
- 7-iodo-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
Uniqueness
The uniqueness of 7-bromo-4-(2,5-dimethoxybenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The bromine atom at the 7th position may confer distinct electronic and steric properties compared to other halogenated analogs, potentially leading to unique interactions with biological targets and different pharmacokinetic profiles.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
7-bromo-4-[(2,5-dimethoxyphenyl)methyl]-5H-1,4-benzoxazepin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO4/c1-22-15-4-6-16(23-2)13(8-15)10-20-9-12-7-14(19)3-5-17(12)24-11-18(20)21/h3-8H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDDDBQUHJTXJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CC3=C(C=CC(=C3)Br)OCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-[1-Benzofuran-2-yl(pyridin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2904810.png)
![Methyl 3-{[4-(tert-butyl)benzoyl]amino}-4-methyl-2-thiophenecarboxylate](/img/structure/B2904814.png)


![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}butanamide](/img/structure/B2904817.png)


![1-[(Tert-butoxy)carbonyl]-5,5-dimethylpiperidine-2-carboxylic acid](/img/structure/B2904821.png)
![4-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-2-carboxylic acid](/img/structure/B2904823.png)

![5-(Piperazin-1-yl)-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2904825.png)
![8-{[benzyl(methyl)amino]methyl}-7-butyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2904830.png)
